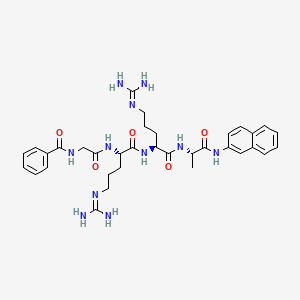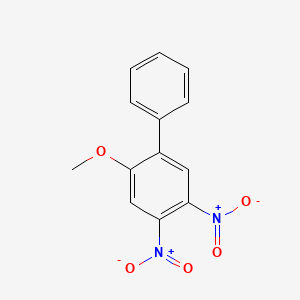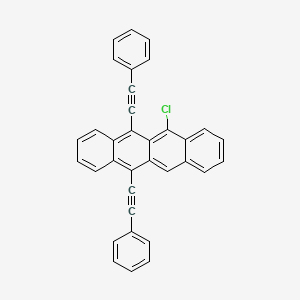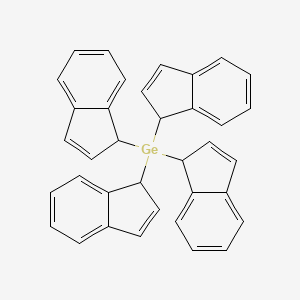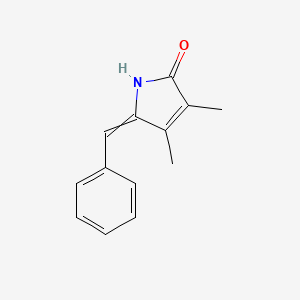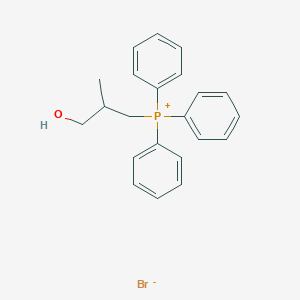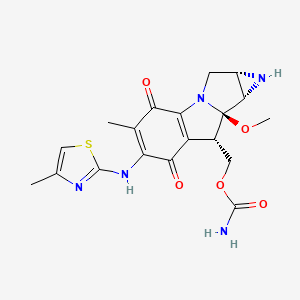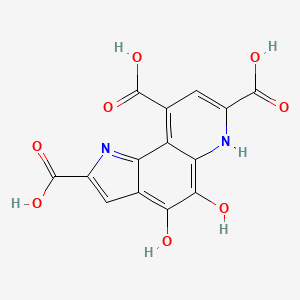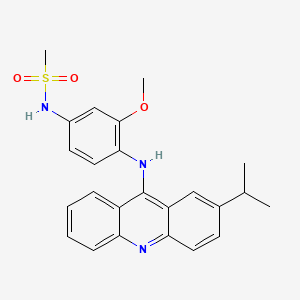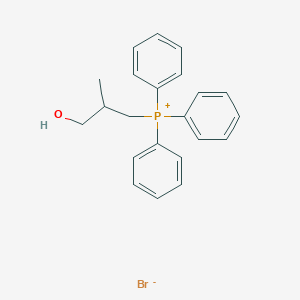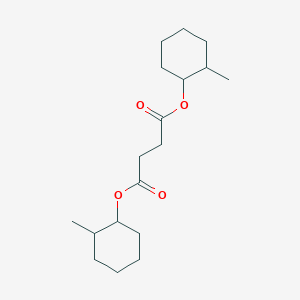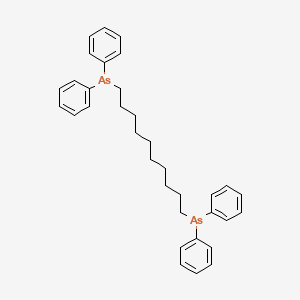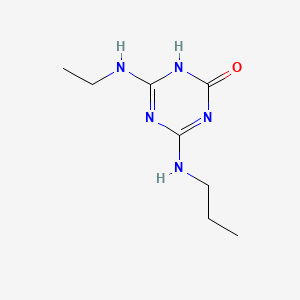
1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)- is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of two amino groups attached to the triazine ring, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)- typically involves the reaction of cyanuric chloride with ethylamine and propylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The general reaction scheme is as follows:
Cyanuric chloride+Ethylamine+Propylamine→1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)-
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)- can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The amino groups can be substituted with other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dihydro derivatives of the triazine ring.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)- involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the triazine ring can interact with enzymes or receptors, modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- **1,3,5-Triazin-2(1H)-one, 4-(methylamino)-6-(propylamino)-
- **1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(butylamino)-
- **1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(methylamino)-
Uniqueness
1,3,5-Triazin-2(1H)-one, 4-(ethylamino)-6-(propylamino)- is unique due to the specific combination of ethyl and propyl amino groups attached to the triazine ring. This unique structure can result in distinct chemical properties and reactivity compared to other similar compounds. For example, the steric and electronic effects of the ethyl and propyl groups can influence the compound’s interaction with biological targets and its overall stability.
Propiedades
Número CAS |
81494-02-2 |
|---|---|
Fórmula molecular |
C8H15N5O |
Peso molecular |
197.24 g/mol |
Nombre IUPAC |
6-(ethylamino)-4-(propylamino)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H15N5O/c1-3-5-10-7-11-6(9-4-2)12-8(14)13-7/h3-5H2,1-2H3,(H3,9,10,11,12,13,14) |
Clave InChI |
BEAMGSBOOBTZKJ-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=NC(=O)NC(=N1)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


